molecular formula C14H11Cl2NO3 B2549599 Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-19-1

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2549599
CAS No.: 338754-19-1
M. Wt: 312.15
InChI Key: WSYZSMPSGNBVGB-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a pyridine-derived compound featuring a 2,6-dichlorobenzyl substituent at the N1 position, a methyl ester group at C3, and a ketone moiety at C2.

Properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZSMPSGNBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the starting materials and solvents.

    Continuous Stirring: Continuous stirring ensures uniform mixing and efficient heat transfer.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (Target) 2,6-dichlorobenzyl (N1), methyl ester (C3) C₁₄H₁₁Cl₂NO₃ 312.15 Ester, ketone, dichloroaromatic
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 6, ) Benzyl (N1), carboxylic acid (C3) C₁₃H₁₁NO₃ 229.23 Carboxylic acid, ketone, aromatic
1-Butyl-2-oxo-1,2-dihydro-6-hydroxy-4-methyl-3-pyridinecarbonitrile () Butyl (N1), cyano (C3), hydroxy (C6) C₁₁H₁₄N₂O₂ 206.24 Cyano, hydroxy, alkyl
Famoxadone () 2,6-dichlorobenzyl, imidazo-pyridine core C₂₂H₁₈Cl₃N₃O₂ 470.76 Dichloroaromatic, heterocyclic
Key Observations:
  • Substituent Effects : The 2,6-dichlorobenzyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the simple benzyl group in Compound 4. This likely increases lipophilicity and may improve membrane permeability in biological systems .
  • Functional Group Influence: The methyl ester in the target compound offers greater hydrolytic stability compared to the carboxylic acid in Compound 6, which could influence bioavailability .
Melting Points and Solubility:
  • Compound 6 (carboxylic acid analog) has a melting point of 128–130°C , whereas the target compound’s ester group may lower its melting point due to reduced hydrogen bonding.
  • The dichlorobenzyl group in the target compound likely decreases aqueous solubility compared to the unsubstituted benzyl group in Compound 6, as halogenation typically enhances hydrophobicity.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and antioxidant effects based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₁₄Cl₂N₂O₃
  • Molecular Weight : 385.3 g/mol
  • CAS Number : 338754-19-1
  • Solubility : Soluble in ethanol, methanol, DMSO, and water.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli2050
Staphylococcus aureus2530
Bacillus subtilis2240
Pseudomonas aeruginosa1860

The compound's mode of action primarily involves the suppression of cell wall synthesis, leading to bacterial cell death. This was confirmed through agar well diffusion methods and minimum inhibitory concentration (MIC) assessments against both gram-positive and gram-negative bacteria .

Enzyme Inhibition Studies

Enzyme inhibition assays have revealed that this compound can effectively inhibit several key enzymes:

Table 2: Enzyme Inhibition Assays

EnzymeInhibition (%) at 100 µg/mL
Urease85
Alpha-amylase78

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The compound demonstrated a notable scavenging effect on free radicals:

Table 3: Antioxidant Activity

Concentration (µg/mL)% Inhibition
1035
5055
10072

This suggests that the compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various derivatives of this compound. The derivatives were screened for their antimicrobial and antioxidant activities. Some derivatives exhibited enhanced potency compared to the parent compound.

For instance:

  • Case Study A : A derivative with an additional hydroxyl group showed increased antibacterial activity against Staphylococcus aureus, with an MIC reduced to 20 µg/mL.

These findings highlight the importance of structural modifications in enhancing the biological activities of pyridine derivatives .

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